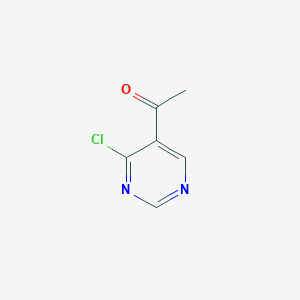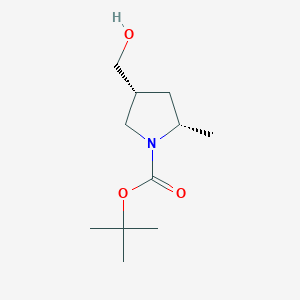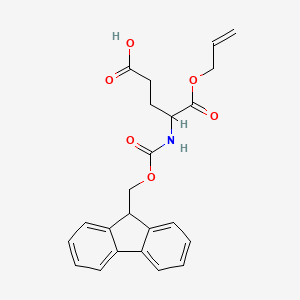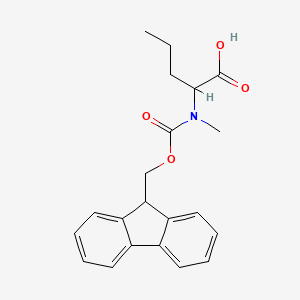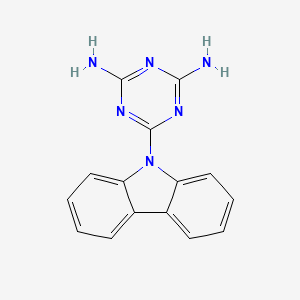
2-Methyl-5-(methyl(propyl)carbamoyl)furan-3-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(methyl(propyl)carbamoyl)furan-3-sulfonyl chloride is an organic compound that belongs to the class of furan derivatives. This compound is characterized by a furan ring substituted with a sulfonyl chloride group, a methyl group, and a methyl(propyl)carbamoyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(methyl(propyl)carbamoyl)furan-3-sulfonyl chloride typically involves multiple steps:
Formation of the Furan Ring: The initial step often involves the formation of the furan ring through cyclization reactions. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the furan derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Attachment of the Methyl(propyl)carbamoyl Group: This step involves the reaction of the furan derivative with a suitable isocyanate or carbamoyl chloride in the presence of a base to form the desired carbamoyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction: The furan ring can participate in oxidation reactions to form furanones or reduction reactions to form dihydrofuran derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine or triethylamine).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Aqueous acid or base solutions.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonate Thioesters: Formed from reactions with thiols.
Furanones and Dihydrofurans: Formed from oxidation and reduction reactions, respectively.
科学的研究の応用
2-Methyl-5-(methyl(propyl)carbamoyl)furan-3-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules through sulfonylation reactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
作用機序
The mechanism of action of 2-Methyl-5-(methyl(propyl)carbamoyl)furan-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions can modify the structure and function of target molecules, which is particularly useful in biochemical applications.
類似化合物との比較
Similar Compounds
- 2-Methyl-5-(methyl(ethyl)carbamoyl)furan-3-sulfonyl chloride
- 2-Methyl-5-(methyl(butyl)carbamoyl)furan-3-sulfonyl chloride
- 2-Methyl-5-(methyl(phenyl)carbamoyl)furan-3-sulfonyl chloride
Uniqueness
Compared to its analogs, 2-Methyl-5-(methyl(propyl)carbamoyl)furan-3-sulfonyl chloride offers a unique balance of steric and electronic properties due to the propyl group This can influence its reactivity and the types of products formed in chemical reactions
特性
分子式 |
C10H14ClNO4S |
|---|---|
分子量 |
279.74 g/mol |
IUPAC名 |
2-methyl-5-[methyl(propyl)carbamoyl]furan-3-sulfonyl chloride |
InChI |
InChI=1S/C10H14ClNO4S/c1-4-5-12(3)10(13)8-6-9(7(2)16-8)17(11,14)15/h6H,4-5H2,1-3H3 |
InChIキー |
PDOUFVMWPJSJSF-UHFFFAOYSA-N |
正規SMILES |
CCCN(C)C(=O)C1=CC(=C(O1)C)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1R,2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828942.png)

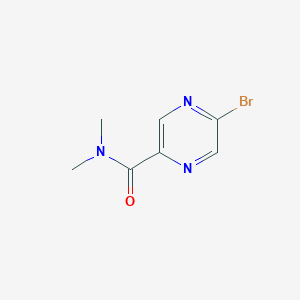

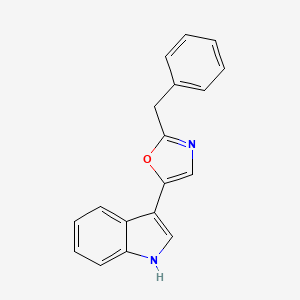
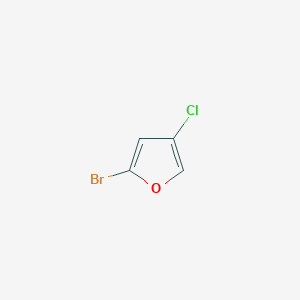
![[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine](/img/structure/B12828976.png)
